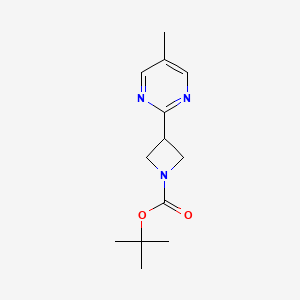
Tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate is an organic compound with the molecular formula C13H19N3O2 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a pyrimidine ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of 3-(5-methylpyrimidin-2-yl)azetidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
Tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate:
Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate: The presence of an amino group on the pyridine ring can significantly change the compound’s chemical properties and biological activity.
Uniqueness
Tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the azetidine ring. These structural features confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
tert-butyl 3-(5-methylpyrimidin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-9-5-14-11(15-6-9)10-7-16(8-10)12(17)18-13(2,3)4/h5-6,10H,7-8H2,1-4H3 |
Clé InChI |
ODIWBHCUUNAOSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1)C2CN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


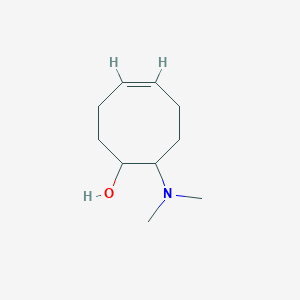
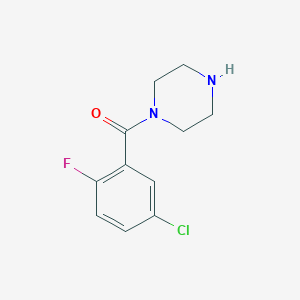
![5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13237513.png)
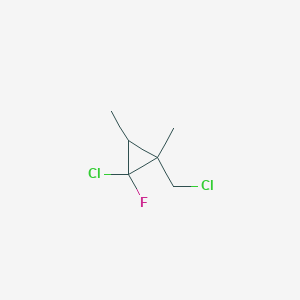
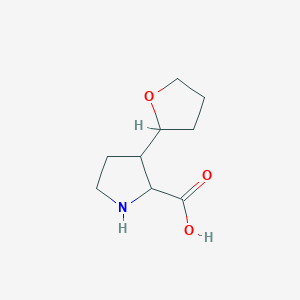
![[(2-Methylpropyl)sulfamoyl]amine](/img/structure/B13237533.png)
![Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate](/img/structure/B13237536.png)
![5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B13237541.png)
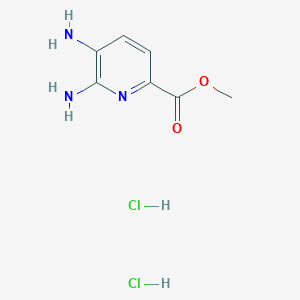

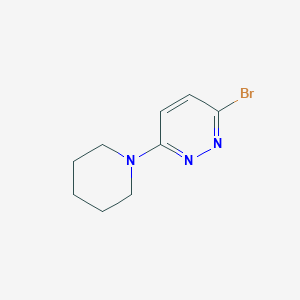
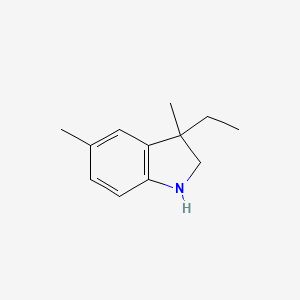
![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13237573.png)

